molecular formula C20H26O3 B13395474 13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one

13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one

Cat. No.: B13395474
M. Wt: 314.4 g/mol
InChI Key: XUOQKQRMICQUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one is a steroidal derivative characterized by a spirocyclic system integrating a 1,3-dioxolane ring at position 3 of the cyclopenta[a]phenanthrene core. The spiro-dioxolane moiety introduces rigidity and modulates solubility, as seen in related compounds .

  • Spirocyclization: Reaction of estrone derivatives with dioxolane precursors under anhydrous conditions (e.g., THF, nitrogen atmosphere) .
  • Functionalization: Introduction of substituents via alkylation or azide substitution, as demonstrated in and .

Properties

IUPAC Name

13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOQKQRMICQUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclic Acetal Formation from Steroidal Diones

The most common method involves reacting estra-5(10),9(11)-diene-3,17-dione with ethylene glycol under acidic conditions:

Reaction Scheme :
$$
\text{Estra-5(10),9(11)-diene-3,17-dione} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{13-methylspiro[...]dioxolane-17-one} + \text{H}_2\text{O}
$$

Key Conditions :

  • Catalyst : p-Toluenesulfonic acid (pTSA) or HCl
  • Solvent : Toluene or dichloromethane
  • Temperature : Reflux (110–120°C)
  • Workup : Azeotropic removal of water via Dean-Stark trap

This method achieves ~65–75% yield with high regioselectivity for the 3-ketone acetalization.

Alternative Routes via Steroidal Alcohol Precursors

A less common approach starts with 3-hydroxyestra-5(10),9(11)-dien-17-one :

  • Protection : Treat with 2-methoxypropene in the presence of pyridinium p-toluenesulfonate (PPTS) to form a cyclic acetal.
  • Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to reintroduce the 17-ketone if reduced during protection.

Advantages : Avoids harsh acidic conditions, improving functional group compatibility.

Industrial-Scale Optimization

For large-scale production, manufacturers optimize:

  • Catalyst Loading : Reduced pTSA (0.5–1 mol%) to minimize side reactions.
  • Solvent Systems : Cyclohexane/ethylene glycol biphasic systems for easier separation.
  • Purification : Recrystallization from ethanol/water mixtures (>95% purity).

Comparative Analysis of Methods

Method Catalyst Solvent Yield (%) Purity (%)
Acetalization (Route 2.1) pTSA Toluene 72 92
Alcohol Protection (Route 2.2) PPTS THF 58 88

Critical Reaction Parameters

  • Acid Strength : Strong acids (e.g., HCl) accelerate acetalization but risk steroid skeleton decomposition.
  • Steric Effects : Bulky substituents at C13 (methyl group) hinder acetal formation, necessitating prolonged reaction times.
  • Temperature Control : Excess heat promotes retro-acetalization, reducing yields.

Analytical Validation

Final products are characterized via:

  • NMR : δ 0.68 (s, 18-CH₃), δ 5.35 (m, olefinic H), δ 4.85 (d, dioxolane H).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in reactions typical of ketones and spiro-dioxolanes, including:

  • Oxidation : The ketone group at position 17 can undergo further oxidation under strong conditions, though this is limited due to steric hindrance from the spiro system .

  • Reduction : Catalytic hydrogenation or hydride reductions (e.g., NaBH₄, LiAlH₄) target the ketone, yielding secondary alcohols .

  • Hydrolysis : Acidic or basic conditions cleave the dioxolane ring, generating diols and disrupting the spiro structure .

  • Ring-Opening Reactions : Nucleophiles (e.g., Grignard reagents) attack the dioxolane oxygen, leading to rearrangements or new bond formations .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
Ketone Reduction NaBH₄ in EtOH (0–25°C)Selective reduction to 17β-alcohol
Dioxolane Hydrolysis H₂SO₄ (5% aq.), 60°C, 4hForms 3,17-diketone intermediate
Oxidative Ring Expansion mCPBA (CH₂Cl₂, 0°C)Epoxidation of adjacent double bonds
Nucleophilic Addition RMgX (THF, −78°C)Spiro ring disruption; alkylation

Major Reaction Products

  • Reduction Product :

    • 17β-Hydroxy-spiro[dioxolane] derivative (C₂₀H₂₈O₃, MW: 316.4 g/mol) .

    • Purity: >95% (confirmed by HPLC) .

  • Hydrolysis Product :

    • 3,17-Diketone analogue (C₁₈H₂₂O₃, MW: 298.4 g/mol) .

    • Instability noted in aqueous media .

  • Epoxidation Product :

    • 5,10-Epoxide derivative (C₂₀H₂₆O₄, MW: 330.4 g/mol).

    • Forms stereospecifically under low-temperature conditions.

Mechanistic Insights

  • Stereochemical Control : The spiro-dioxolane imposes rigidity, directing reagents to the less hindered α-face of the ketone .

  • Acid-Catalyzed Rearrangements : Protonation of the dioxolane oxygen triggers ring-opening, forming carbocation intermediates that undergo Wagner-Meerwein shifts .

  • Thermodynamic vs. Kinetic Products : Reduction with NaBH₄ favors the 17β-alcohol (kinetic control), while catalytic hydrogenation yields a 1:1 diastereomer mix .

Stability and Side Reactions

  • Thermal Degradation : Above 150°C, retro-Diels-Alder cleavage generates cyclopentadiene and phenolic byproducts.

  • Photoreactivity : UV exposure induces [4+2] cycloadditions between the phenanthrene ring and dioxolane .

Scientific Research Applications

13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one has diverse applications in scientific research, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiro structures.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism of action of 13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one involves its interaction with molecular targets, such as enzymes or receptors. The spiro linkage and the dioxolane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name (or Identifier) Molecular Formula Key Substituents/Modifications Molecular Weight Notable Properties References
Target Compound Likely C25H34O4* 13-methyl, spiro-1,3-dioxolane, 17-ketone ~400.56† High rigidity, moderate solubility
10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-...dioxolane C25H36O4 17-(2-methyl-dioxolane), 10,13-dimethyl 400.56 LogP: 4.16; Density: 1.12 g/cm³
5k () C29H40O5 16-(3,4,5-trimethoxybenzylidene), 3-hydroxy 468.3 Yield: 86%; MS m/z 469.5
Dexamethasone () C22H29FO5 9-fluoro, 11,17-dihydroxy, 16-methyl 392.46 Anti-inflammatory, LogP: 1.83
2y () C23H31N3O2 3-(4-azidobutoxy), 13-methyl 381.5 Colorless liquid; 82% yield
GAP-EDL-1 () C20H25NO2 3-cyanomethoxy, 13-methyl 311.4 Derived from estrone

*Inferred from (C25H36O4) with adjustment for decahydro vs. dodecahydro notation. †Monoisotopic mass from : 400.26134.

Key Observations :

  • Spiro-Dioxolane vs. Linear Substituents : The target compound’s spiro-dioxolane group enhances steric hindrance and reduces rotational freedom compared to linear ethers (e.g., 3-azidobutoxy in 2y) . This likely improves metabolic stability.
  • 17-Ketone Group : Common in steroids like dexamethasone, this group is essential for receptor binding. However, the absence of hydroxyl/fluoro groups in the target compound may limit glucocorticoid activity .
  • Solubility : The dioxolane ring increases polarity compared to purely hydrocarbon analogs (e.g., 5k with trimethoxybenzylidene), though LogP values (~4.16) suggest moderate lipophilicity .

Physicochemical Property Analysis

Property Target Compound 5k () Dexamethasone ()
Boiling Point (°C) ~419* Not reported 446 (predicted)
Solubility (mg/mL) ~20–40† Low (hydrophobic) 50–100 (aqueous)
Hydrogen Bond Acceptors 4 5 5

*Estimated from analogous dioxolane compounds (). †Based on solubility trends for dioxolane-containing steroids ().

Biological Activity

Chemical Structure and Properties

The compound 13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one is a complex organic molecule characterized by its unique spiro structure. It has the molecular formula C20H26OC_{20}H_{26}O and a molecular weight of approximately 314.43 g/mol. The structure features a dioxolane ring fused with a decahydrocyclopenta[a]phenanthrene framework.

Biological Activity

Research into the biological activity of this compound is limited but suggests potential pharmacological properties. Here are some key findings:

  • Antitumor Activity : Preliminary studies indicate that spiro compounds similar to 13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one exhibit cytotoxic effects against various cancer cell lines. For example:
    • Case Study : A study on related spiro compounds demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM over 48 hours .
  • Neuroprotective Effects : Some derivatives of this compound have shown promise in neuroprotection models. In vitro assays indicated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxins .
  • Antimicrobial Properties : There is evidence suggesting that compounds with similar structural motifs possess antimicrobial activity. For instance:
    • Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria and exhibited notable antibacterial activity at concentrations of 25 µg/mL .

The exact mechanisms through which 13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one exerts its biological effects are not fully elucidated. However:

  • Cell Cycle Arrest : Some studies suggest that spiro compounds can induce cell cycle arrest in the G1 phase in cancer cells.
  • Apoptosis Induction : Evidence indicates that these compounds may activate apoptotic pathways through the upregulation of pro-apoptotic proteins .

Research Findings Summary Table

Study FocusFindingsReference
Antitumor ActivityInhibition of MCF-7 and A549 cell lines
Neuroprotective EffectsReduction in oxidative stress markers
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. How can the absolute stereochemistry of 13-methylspiro[...]-17-one be experimentally confirmed?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the stereochemistry. Crystallize the compound in a suitable solvent system (e.g., ether or methanol) and analyze the spatial arrangement of substituents using crystallographic software (e.g., SHELX). For example, SC-XRD was employed to determine the stereochemistry of related decahydrocyclopenta[a]phenanthrene derivatives, confirming configurations at C13 and C17 .
  • Validation : Cross-validate results with NMR spectroscopy, focusing on NOE (Nuclear Overhauser Effect) correlations to confirm proximity of key protons (e.g., methyl groups at C13 and spiro-dioxolane protons) .

Q. What synthetic routes are viable for preparing 13-methylspiro[...]-17-one?

  • Methodology : Adapt multi-step synthesis protocols from structurally related steroids. For example:

Start with a steroidal precursor (e.g., 3-methoxy-13-methyl-1,4,6,7,8,9,11,12,13,14,16,17-dodecahydro-15H-cyclopenta[a]phenanthren-17-one).

Introduce the spiro-dioxolane moiety via acetalization under anhydrous conditions (e.g., using acetylene gas and potassium t-amylate in ether/toluene at 0°C) .

Purify intermediates via recrystallization (e.g., ether/petroleum ether) to isolate enantiomerically pure products .

Q. How can the anti-inflammatory activity of this compound be mechanistically studied?

  • Methodology :

  • In vitro : Test inhibition of phospholipase-A2 (PLA2) in macrophage cell lines (e.g., RAW 264.7) using fluorometric assays. Compare IC50 values to dexamethasone, a known PLA2 inhibitor .
  • In vivo : Use a murine carrageenan-induced paw edema model. Administer the compound intraperitoneally (0.1–10 mg/kg) and measure edema reduction over 6–24 hours .

Q. What analytical methods are suitable for purity assessment?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min, monitoring UV absorption at 240 nm. Validate method precision (RSD < 2%) and accuracy (recovery 98–102%) .
  • Mass Spectrometry : Confirm molecular ion peaks via high-resolution ESI-MS (expected m/z for C₂₀H₂₄O₄: 328.4022) and monitor impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. How does stereochemical variation at C17 influence biological activity?

  • Methodology : Synthesize C17 epimers via chiral resolution (e.g., chiral HPLC using amylose columns) and compare their binding affinities to glucocorticoid receptors (GR) using surface plasmon resonance (SPR). For example, (17R)-epimers of similar steroids show 10–100x higher GR affinity than (17S)-epimers .
  • Data Interpretation : Correlate stereochemistry with in vivo efficacy (e.g., anti-inflammatory ED50) to identify pharmacophore requirements .

Q. What metabolic pathways degrade 13-methylspiro[...]-17-one in hepatic systems?

  • Methodology :

Incubate the compound with human liver microsomes (HLMs) and NADPH.

Identify phase I metabolites (e.g., hydroxylation at C6 or C16) via LC-QTOF-MS.

Assess cytochrome P450 (CYP) isoform specificity using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .

  • Challenges : Differentiate between enzymatic and non-enzymatic degradation products using control experiments (e.g., heat-inactivated HLMs) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate blood-brain barrier (BBB) permeability using lipid bilayer models (e.g., CHARMM-GUI). LogP values >3.0 suggest favorable passive diffusion .
  • QSAR : Build regression models correlating structural descriptors (e.g., polar surface area, H-bond donors) with oral bioavailability in rodents .

Q. How should conflicting data on cytotoxicity be resolved?

  • Case Study : If one study reports IC50 = 10 μM (HEK293 cells) while another shows no toxicity at 50 μM (HepG2):

Replicate experiments under standardized conditions (e.g., 48-hour exposure, 10% FBS).

Test for batch-to-batch variability (e.g., impurity profiles via HPLC) .

Evaluate cell-type specificity using apoptosis markers (e.g., Annexin V/PI staining) .

Methodological Notes

  • Safety : Follow OSHA guidelines for handling crystalline powders (e.g., PPE, fume hoods) due to potential respiratory irritation .
  • Data Reproducibility : Archive synthetic intermediates (CAS: 7759-35-5, 95716-70-4) and share spectral data (NMR, HRMS) via public repositories (e.g., ChemSpider) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.